molecular formula C10H15BrO B14627062 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one CAS No. 58898-36-5

2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one

Cat. No.: B14627062
CAS No.: 58898-36-5
M. Wt: 231.13 g/mol
InChI Key: FCXSMKHHONDQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is an organic compound with the molecular formula C10H15BrO. This compound is characterized by a bromine atom, a methyl group, and a propan-2-ylidene group attached to a cyclohexanone ring. It is a versatile compound with various applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-6-propan-2-ylidenecyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction conditions often include solvents like carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of 3-methyl-6-propan-2-ylidenecyclohexan-1-ol or corresponding amines.

    Reduction: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanol.

    Oxidation: Formation of 2-bromo-3-methyl-6-propan-2-ylidenecyclohexanoic acid.

Scientific Research Applications

2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can lead to the formation of different products with varying biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylcyclohexanone: Lacks the propan-2-ylidene group, making it less sterically hindered.

    3-Methyl-6-propan-2-ylidenecyclohexan-1-one: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-3-methyl-6-isopropylidenecyclohexan-1-one: Similar structure but with different substituents, leading to variations in chemical behavior.

Uniqueness

2-Bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one is unique due to the presence of both a bromine atom and a propan-2-ylidene group on the cyclohexanone ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

58898-36-5

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

2-bromo-3-methyl-6-propan-2-ylidenecyclohexan-1-one

InChI

InChI=1S/C10H15BrO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7,9H,4-5H2,1-3H3

InChI Key

FCXSMKHHONDQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.